4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride
Description
Properties
IUPAC Name |
4-(2H-triazol-4-yl)phenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O.ClH/c12-7-3-1-6(2-4-7)8-5-9-11-10-8;/h1-5,12H,(H,9,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUYAIFCWJZHAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring.
Substitution Reaction: The phenol group is introduced through a substitution reaction, where a suitable phenol derivative reacts with the triazole intermediate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the triazole-phenol compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly used.
Major Products
Oxidation: Quinones and other oxidized phenol derivatives.
Reduction: Dihydrotriazoles.
Substitution: Nitro, bromo, and sulfonated phenol derivatives.
Scientific Research Applications
Cancer Therapy
One of the most significant applications of 4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride is its development as a potent inhibitor of steroid sulfatase (STS), an enzyme implicated in breast cancer progression. Recent studies have demonstrated that sulfamoylated derivatives of this compound exhibit remarkable STS inhibitory activity. For instance, a derivative with a fluorinated aromatic ring showed an IC50 value of 36.78 nM, significantly lower than the reference compound Irosustat (IC50 = 1.06 nM) .
Table 1: Inhibitory Potency of Sulfamoylated Derivatives
| Compound | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
|---|---|---|---|
| 5l | 36.78 | Irosustat | 106 |
| 4b | 50 | - | - |
Furthermore, in vivo studies using a mouse mammary gland cancer model indicated that compound 4b could induce up to 51% tumor growth inhibition without significant side effects . These findings support the potential of triazole derivatives as therapeutic agents in oncology.
Multifunctional Pharmaceutical Agent
The compound also exhibits multifunctional properties beyond STS inhibition. Research indicates that it interacts with high-abundance blood proteins such as human serum albumin and immunoglobulin G, influencing drug-protein interactions crucial for drug efficacy . This interaction suggests potential applications in drug delivery systems and targeted therapies.
Development of Chemosensors
Another promising application of this compound is in the design of chemosensors for detecting explosives and heavy metal ions. Recent studies have reported the synthesis of triazole-based fluorescent chemosensors that demonstrate selective "turn-off" fluorescence responses to nitro-explosive compounds such as TNT and DNT .
Table 2: Fluorescent Response of Triazole-based Chemosensors
| Probe | Analyte | KSV (M−1) | LOD × 10−7 (M) |
|---|---|---|---|
| 3a | DNT | 0.597 × 10^4 | 13.37 |
| TNT | 0.712 × 10^4 | 10.46 | |
| PETN | 0.418 × 10^4 | 4.16 |
These chemosensors leverage the unique properties of triazole compounds to detect low concentrations of hazardous materials, showcasing their utility in environmental monitoring and safety applications.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride depends on its specific application:
Enzyme Inhibition: The triazole ring can interact with the active site of enzymes, inhibiting their activity. This is particularly relevant in the development of enzyme inhibitors for therapeutic purposes.
Receptor Modulation: The compound can bind to specific receptors, modulating their activity and leading to various biological effects.
Bioorthogonal Chemistry: The triazole ring can participate in bioorthogonal reactions, allowing for the selective labeling and tracking of biomolecules in complex biological systems.
Comparison with Similar Compounds
The structural and functional attributes of 4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride are compared below with related triazole-containing compounds, focusing on substituents, physicochemical properties, and applications.
Structural Analogues
†Calculated based on standard atomic weights.
Key Observations :
- Substituent Positioning: The para-phenol group in the target compound contrasts with ortho-substituted analogues like POH, which exhibit enhanced metal-chelating activity due to proximity of phenolic -OH and triazole nitrogen .
- Salt Forms : Hydrochloride salts (common in ) improve aqueous solubility, critical for bioavailability in drug candidates.
Functional Comparisons
- The target compound’s phenol group may confer similar antioxidant properties, though direct evidence is lacking.
- Metal Chelation: Triazole-phenol hybrids like POH bind Cu²⁺ with logK values >10, disrupting metal-associated amyloid-β aggregation . The target compound’s phenolic -OH and triazole nitrogen could enable analogous chelation.
- Synthetic Flexibility : Click chemistry-derived triazoles (e.g., coumarin-triazole hybrids in ) highlight the modularity of triazole scaffolds for tuning bioactivity.
Physicochemical Properties
Biological Activity
4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The triazole ring is a key structural feature that contributes to the pharmacological properties of this class of compounds. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibition properties.
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives as anticancer agents. For instance, a series of sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives were synthesized and evaluated for their ability to inhibit steroid sulfatase (STS), an enzyme implicated in breast cancer progression. One of the most potent compounds demonstrated an IC50 value of 0.21 nM in MCF-7 breast cancer cells, significantly outperforming the reference compound Irosustat (IC50 1.06 nM) .
Table 1: Inhibition Potency of Selected Compounds
| Compound | Structure | IC50 (nM) | Target |
|---|---|---|---|
| 5l | Structure | 0.21 | STS |
| Irosustat | Structure | 1.06 | STS |
| 4d | Structure | 36.78 | STS |
These findings suggest that modifications to the phenyl ring can enhance the anticancer efficacy of triazole derivatives.
Antimicrobial Activity
The antimicrobial properties of triazole compounds have also been investigated. A study reported that certain triazole derivatives exhibited significant inhibition against Escherichia coli and Staphylococcus aureus. The most effective compounds showed minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Table 2: Antimicrobial Activity of Selected Triazole Derivatives
| Compound | Microorganism | MIC (μg/mL) |
|---|---|---|
| Compound 6 | E. coli | 12.5 |
| Compound 7 | S. aureus | 3.12 |
Enzyme Inhibition Studies
In addition to anticancer and antimicrobial activities, the inhibition of specific enzymes by triazole derivatives has been a focus of research. For example, compounds were evaluated for their inhibitory effects on carbonic anhydrase-II, with some showing significant activity with IC50 values ranging from 13.8 to 35.7 µM . This suggests potential applications in treating conditions where carbonic anhydrase plays a critical role.
Table 3: Inhibition Potency Against Carbonic Anhydrase-II
| Compound | IC50 (µM) |
|---|---|
| Compound A | 13.8 |
| Compound B | 18.1 |
| Compound C | 20.7 |
Case Studies
A notable case study involved the synthesis and evaluation of various triazole derivatives linked to thymol and oxadiazoles for their anticancer and antimicrobial activities. One compound showed an IC50 value of 1.1 μM against MCF-7 cells, outperforming standard chemotherapeutics like doxorubicin . This highlights the potential for developing new therapeutic agents based on triazole scaffolds.
Q & A
Q. Basic
- Storage : Desiccated at −20°C in amber vials to prevent hygroscopic degradation and light exposure.
- Handling : Use inert atmospheres (N₂/Ar) during synthesis; PPE (gloves, goggles) required due to HCl volatility .
What mechanistic studies elucidate its role in enzyme inhibition?
Q. Advanced
- Enzyme kinetics : Lineweaver-Burk plots identify competitive/non-competitive inhibition (e.g., vs. bacterial dihydrofolate reductase).
- Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd ~10–100 nM for target enzymes).
- Mutagenesis studies : Residues like Ser312 in CYP51 are critical for triazole binding (IC50 shifts >10× upon mutation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
